molecular formula C6Br8 B14284228 1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene CAS No. 125223-87-2

1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene

Cat. No.: B14284228
CAS No.: 125223-87-2
M. Wt: 711.3 g/mol
InChI Key: SHSJRNKUCHCRFT-UHFFFAOYSA-N
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Description

1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene is a brominated organic compound with the molecular formula C6H2Br8 It is characterized by the presence of eight bromine atoms attached to a hexa-1,3,5-triene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene typically involves the bromination of hexa-1,3,5-triene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an inert solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3) to ensure selective bromination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is monitored using techniques such as gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives.

    Oxidation Reactions: Oxidative conditions can lead to the formation of brominated carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while reduction reactions can produce partially brominated compounds.

Scientific Research Applications

1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other brominated compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene involves its interaction with molecular targets through its bromine atoms. The bromine atoms can participate in various chemical reactions, such as nucleophilic substitution, leading to the formation of new compounds. The compound’s reactivity is influenced by the electron-withdrawing nature of the bromine atoms, which can affect the stability and reactivity of the triene backbone.

Comparison with Similar Compounds

Similar Compounds

    Hexabromobenzene (C6Br6): A brominated aromatic compound with six bromine atoms attached to a benzene ring.

    Tetrabromoethylene (C2Br4): A brominated alkene with four bromine atoms attached to an ethylene backbone.

    Octabromodiphenyl ether (C12H2Br8O): A brominated diphenyl ether with eight bromine atoms.

Uniqueness

1,1,2,3,4,5,6,6-Octabromohexa-1,3,5-triene is unique due to its specific arrangement of bromine atoms on a triene backbone, which imparts distinct chemical and physical properties. Its high degree of bromination and the presence of a conjugated triene system make it a valuable compound for various applications, distinguishing it from other brominated compounds.

Properties

CAS No.

125223-87-2

Molecular Formula

C6Br8

Molecular Weight

711.3 g/mol

IUPAC Name

1,1,2,3,4,5,6,6-octabromohexa-1,3,5-triene

InChI

InChI=1S/C6Br8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14

InChI Key

SHSJRNKUCHCRFT-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(=C(Br)Br)Br)Br)(C(=C(Br)Br)Br)Br

Origin of Product

United States

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